molecular formula C7H12O3 B2614258 2-Methyl-3-(oxetan-2-yl)propanoic acid CAS No. 2248387-44-0

2-Methyl-3-(oxetan-2-yl)propanoic acid

Cat. No.: B2614258
CAS No.: 2248387-44-0
M. Wt: 144.17
InChI Key: VNSZPFSPFGUILS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(oxetan-2-yl)propanoic acid is an organic compound characterized by the presence of a four-membered oxetane ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(oxetan-2-yl)propanoic acid typically involves the formation of the oxetane ring followed by the introduction of the carboxylic acid group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the intramolecular cyclization of a hydroxy ester can yield the oxetane ring, which can then be further functionalized to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and subsequent functionalization steps .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(oxetan-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

Major products formed from these reactions include ketones, alcohols, and various substituted derivatives of the oxetane ring. These products can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-Methyl-3-(oxetan-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Methyl-3-(oxetan-2-yl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-oxo-propanoic acid: Similar in structure but lacks the oxetane ring.

    Oxetan-3-yl derivatives: Compounds containing the oxetane ring but with different substituents.

Uniqueness

2-Methyl-3-(oxetan-2-yl)propanoic acid is unique due to the combination of the oxetane ring and the carboxylic acid group.

Properties

IUPAC Name

2-methyl-3-(oxetan-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(7(8)9)4-6-2-3-10-6/h5-6H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSZPFSPFGUILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.